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molecular formula C10H8N2O3 B8762061 3-Methyl-5-(4-nitrophenyl)-1,2-oxazole CAS No. 52063-44-2

3-Methyl-5-(4-nitrophenyl)-1,2-oxazole

Cat. No. B8762061
M. Wt: 204.18 g/mol
InChI Key: ZRHPSNBHAVUQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278915B2

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 20 mL of tetrahydrofuran and water (10 mL). To the stirred solvent were added (2Z,3E)-N-hydroxy-4-(4-nitrophenyl)but-3-en-2-imine (0.5 g, 2.42 mmol), potassium iodide (0.81 g, 4.85 mmol), iodine (1.23 g, 4.49 mmol) and NaHCO3 (0.81 g, 9.7 mmol). The mixture was stirred at 100° C. overnight under nitrogen atmosphere. The reaction mixture was cooled, poured into water and extracted with ethyl acetate. The organic layer was washed with water (25 mL), sodium thiosulphate solution (30 mL) and saturated brine solution (30 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as eluents. The product was obtained as yellow solid (0.31 g, yield: 62.6%). MS (ESI, 120 eV): m/z=205.1 (M+H)+; 1H NMR (300 MHz, CDCl3): δ 8.24-8.27 (t, 2H), 7.85-7.87 (t, 2H), 6.49 (s, 1H), 2.33 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
62.6%

Identifiers

REACTION_CXSMILES
[OH:1]/[N:2]=[C:3](\[CH:5]=[CH:6]\[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)/[CH3:4].[I-].[K+].II.C([O-])(O)=O.[Na+]>O.O1CCCC1>[CH3:4][C:3]1[CH:5]=[C:6]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)[O:1][N:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O\N=C(\C)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.81 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.23 g
Type
reactant
Smiles
II
Name
Quantity
0.81 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. overnight under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL RB flask fitted with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (25 mL), sodium thiosulphate solution (30 mL) and saturated brine solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NOC(=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 62.6%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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